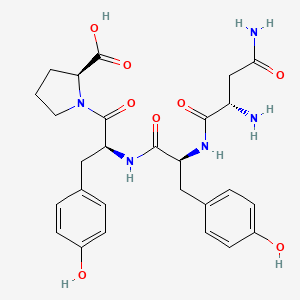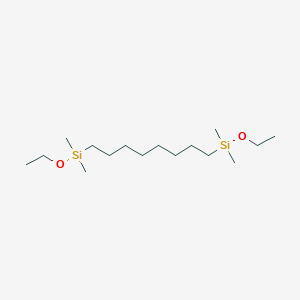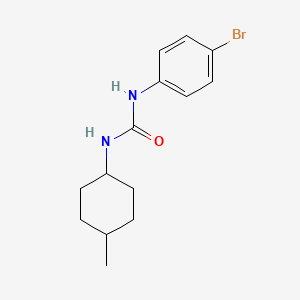
Urea, N-(4-bromophenyl)-N'-(4-methylcyclohexyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(4-bromophenyl)-N’-(4-methylcyclohexyl)- is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a bromophenyl group and a methylcyclohexyl group attached to the nitrogen atoms of the urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(4-bromophenyl)-N’-(4-methylcyclohexyl)- typically involves the reaction of 4-bromoaniline with 4-methylcyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the cyclohexyl ring, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Hydroxyl or carbonyl derivatives of the cyclohexyl ring.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Urea, N-(4-bromophenyl)-N’-(4-methylcyclohexyl)- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The bromophenyl and methylcyclohexyl groups can influence the compound’s binding affinity and selectivity towards these targets.
類似化合物との比較
- Urea, N-(4-chlorophenyl)-N’-(4-methylcyclohexyl)-
- Urea, N-(4-bromophenyl)-N’-(4-ethylcyclohexyl)-
- Urea, N-(4-bromophenyl)-N’-(4-methylphenyl)-
Comparison:
Urea, N-(4-chlorophenyl)-N’-(4-methylcyclohexyl)-: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Urea, N-(4-bromophenyl)-N’-(4-ethylcyclohexyl)-: The presence of an ethyl group instead of a methyl group on the cyclohexyl ring can influence the compound’s steric properties and interactions.
Urea, N-(4-bromophenyl)-N’-(4-methylphenyl)-: The substitution of the cyclohexyl ring with a phenyl ring can significantly alter the compound’s chemical and physical properties.
This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various scientific disciplines.
特性
CAS番号 |
828283-15-4 |
|---|---|
分子式 |
C14H19BrN2O |
分子量 |
311.22 g/mol |
IUPAC名 |
1-(4-bromophenyl)-3-(4-methylcyclohexyl)urea |
InChI |
InChI=1S/C14H19BrN2O/c1-10-2-6-12(7-3-10)16-14(18)17-13-8-4-11(15)5-9-13/h4-5,8-10,12H,2-3,6-7H2,1H3,(H2,16,17,18) |
InChIキー |
JNLRUTGANLDXKZ-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)NC(=O)NC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole](/img/structure/B14211238.png)

![6-{5-[2-(4-Nitrophenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14211249.png)
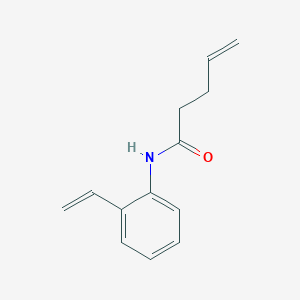
![2,2'-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde)](/img/structure/B14211261.png)

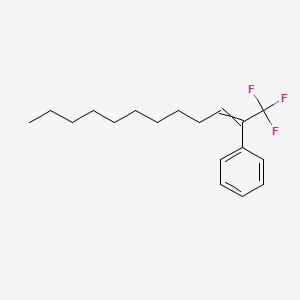
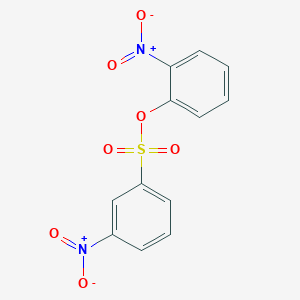
![4-(dimethylamino)-N-[(E)-hydrazinylidenemethyl]benzamide](/img/structure/B14211292.png)
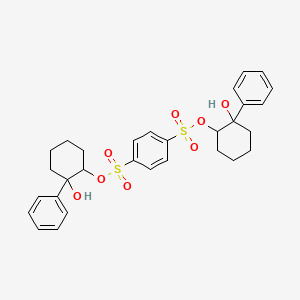

![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14211304.png)
